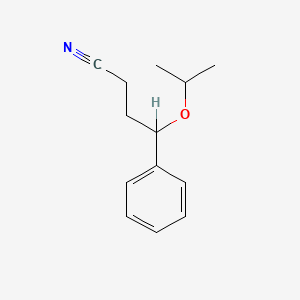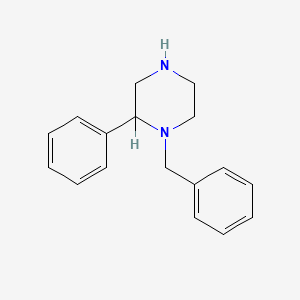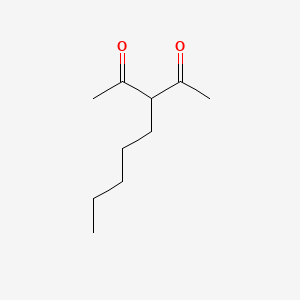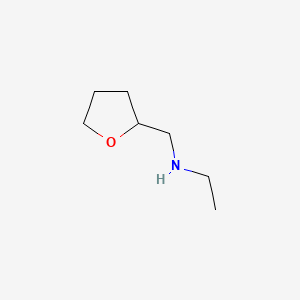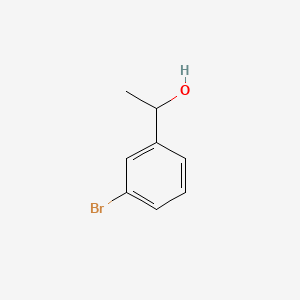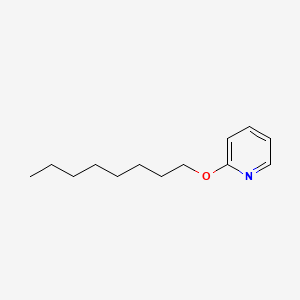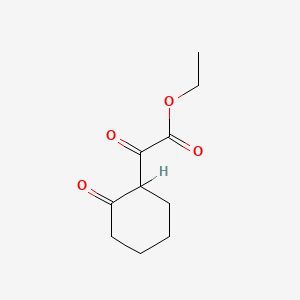
组氨酰甘氨酸
描述
Histidylglycine is a compound of interest in the field of biochemistry and molecular biology. It has been studied in various contexts, including its role in catalysis, molecular structure, and interactions with other chemical entities.
Synthesis Analysis
Histidylglycine's synthesis has been explored in different environments. For example, White and Erickson (1981) demonstrated that histidyl-histidine effectively catalyzes peptide bond formation in glycine reactions within fluctuating clay environments, showing high turnover numbers, implying a role in prebiotic protoenzyme development (White & Erickson, 1981).
Molecular Structure Analysis
Studies on molecular structure primarily focus on complexes formed with histidylglycine. For example, Ueda et al. (1996) examined the coordination of CU(II) with glycylsarcosyl-L-histidylglycine, revealing specific chromophores and transition bands in absorption and CD spectra (Ueda et al., 1996).
Chemical Reactions and Properties
Histidylglycine participates in various chemical reactions. For instance, Prigge et al. (1997) discussed how peptidylglycine α-amidating monooxygenase (PAM), which involves histidylglycine, catalyzes the amidation of physiological regulators (Prigge et al., 1997).
Physical Properties Analysis
The physical properties of histidylglycine, particularly in complex formations, have been investigated. Aiba et al. (1974) determined equilibrium constants in complex formations of L-histidylgylcine with copper(II) ion, providing insights into the structures based on potentiometric titration and spectral observations (Aiba et al., 1974).
Chemical Properties Analysis
The chemical properties of histidylglycine are closely tied to its interactions and binding properties. Chauhan et al. (2014) explored the binding of copper and silver to single-site variants of peptidylglycine monooxygenase, revealing the structure and chemistry of the individual metal centers, which directly relate to the chemical properties of histidylglycine (Chauhan et al., 2014).
科学研究应用
神经退行性疾病研究
L-His-Gly 正在被研究其在神经保护和神经再生中的潜在作用。 它在预防由铜和锌等金属离子引起的蛋白质聚集和细胞死亡方面表现出前景,而这些是神经退行性疾病的常见特征 。这表明 L-His-Gly 可能是开发治疗阿尔茨海默病和帕金森病等疾病的宝贵化合物。
生化金属离子结合
这种二肽已被用于研究金属结合,如铜、镍和锌 。它含有咪唑的结构使其成为一个有趣的主题,用于了解蛋白质和肽如何与金属离子相互作用,这对各种生化过程至关重要。
药物开发
在药物研究中,L-His-Gly 正被探索其细胞保护特性。 它已证明能够减少铜的氧化还原活性并防止体外细胞死亡,这可能导致开发治疗与金属毒性相关的疾病的新药 。
医疗营养治疗
L-His-Gly 正被研究其在医疗营养中的治疗潜力。 组氨酸是其组成氨基酸之一,在健康和疾病中起着重要作用,这表明 L-His-Gly 可用作各种疾病的补充剂,包括代谢综合征、糖尿病和炎症性疾病 。
伤口愈合和抗衰老
这种肽因其在伤口愈合和抗衰老中的应用而得到表征。 研究集中在其理化性质上,以支持开发用于有效局部递送的制剂,这可能有利于化妆品和皮肤病学应用 。
环境修复
最后,L-His-Gly 的金属结合特性可能在环境修复中有所应用。 通过与重金属结合,它可能被用于从水和土壤中去除污染物,有助于环境清理工作 。
安全和危害
作用机制
Histidylglycine, also known as L-His-Gly, is a dipeptide composed of histidine and glycine.
Target of Action
As a secondary metabolite, it may interact with various cellular components and exert its effects indirectly .
Mode of Action
It is known that secondary metabolites like histidylglycine can interact with various cellular components and influence cellular processes .
Biochemical Pathways
Histidylglycine may be involved in various biochemical pathways due to its nature as a secondary metabolite . .
Pharmacokinetics
Metabolism would likely involve proteolytic enzymes, and excretion would likely occur via the kidneys .
Result of Action
One study suggests that the tripeptide glycyl-l-histidyl-l-lysine, which contains histidylglycine, can function as an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Histidylglycine. Factors such as diet, physical activity, and exposure to environmental pollutants could potentially influence the levels and activity of Histidylglycine in the body .
属性
IUPAC Name |
2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c9-6(1-5-2-10-4-12-5)8(15)11-3-7(13)14/h2,4,6H,1,3,9H2,(H,10,12)(H,11,15)(H,13,14)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCVKHSJGDMDLM-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316910 | |
| Record name | Histidylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Histidylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028885 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
2578-58-7 | |
| Record name | Histidylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Histidylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Histidylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Histidylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028885 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Histidylglycine?
A1: Histidylglycine has a molecular formula of C8H12N4O3 and a molecular weight of 212.21 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize Histidylglycine?
A2: Researchers frequently employ proton nuclear magnetic resonance (1H NMR) [, , , , , , , , ] and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy [, ] to analyze His-Gly's structure and conformational behavior in solution. Additionally, infrared (IR) spectroscopy [] helps identify specific functional groups and their interactions, particularly in the context of metal complexation.
Q3: How does the ionization state of Histidylglycine influence its conformation?
A3: The conformation of His-Gly is highly dependent on pH, as the ionization states of the carboxyl, imidazole, and amino groups impact the rotamer distribution of the histidyl side chain and the overall molecule. [] These conformational changes can significantly influence its interactions with metal ions and other molecules.
Q4: Why is Histidylglycine of particular interest in the context of metal complexation?
A4: His-Gly exhibits notable metal-binding properties due to the presence of multiple potential donor atoms within its structure, including the imidazole nitrogen of histidine, the amino nitrogen, and the carboxyl oxygen. This makes it a valuable model for studying metal-peptide interactions relevant to biological systems. [, , , , , , , , , , ]
Q5: How does the coordination mode of Histidylglycine with copper(II) ions vary with pH?
A5: In acidic conditions, His-Gly typically coordinates to Cu(II) through the amino and imidazole nitrogen atoms. As the pH increases, deprotonation of the peptide amide group occurs, enabling the formation of dimeric species where Cu(II) interacts with multiple His-Gly molecules through various nitrogen and oxygen atoms. [, , , , , ]
Q6: Can you describe the structure of the large copper(II)-Histidylglycine complex observed in solution?
A6: Small-angle X-ray scattering studies reveal a large copper(II)-His-Gly complex with a molecular weight of approximately 9000 Daltons in solution. [, ] This complex is thought to be an oblate ellipsoid containing about 10% water and is structurally similar to the three-dimensional network observed in the crystalline state. []
Q7: What is the role of the ε-amino group of lysine in the copper(II) complexation of Gly-His-Lys?
A7: The presence of the ε-amino group in glycyl-L-histidyl-L-lysine (Gly-His-Lys) significantly enhances the stability constants of its Cu(II) complexes compared to those formed by Gly-His or glycyl-L-histidylglycine (Gly-His-Gly). [] This highlights the impact of even slight modifications in the peptide sequence on metal binding properties.
Q8: How does the coordination mode of Histidylglycine influence its hydrolytic cleavage by palladium(II) complexes?
A8: Research shows that the hydrolytic cleavage of His-Gly by palladium(II) complexes is highly dependent on the peptide's coordination mode. While tridentate coordination through the imidazole, amide, and amino nitrogen atoms hinders hydrolysis, bidentate coordination through the imidazole and amino nitrogen atoms or monodentate coordination through the imidazole nitrogen atom can promote cleavage. []
Q9: How do nickel(II)-ethylenediamine/histamine complexes with Histidylglycine interact with DNA?
A9: Studies have demonstrated that Ni(II)-ethylenediamine-His-Gly and Ni(II)-histamine-His-Gly complexes can bind to DNA, with intrinsic binding constants in the range of 280-420 M-1. [] These complexes have also been shown to induce hydrolytic cleavage of DNA, suggesting their potential as artificial nucleases.
Q10: What are some potential applications of Histidylglycine and its metal complexes?
A10: Due to their metal-binding properties and ability to interact with biomolecules like DNA, His-Gly and its metal complexes hold promise for various applications. These include their use as models for understanding metalloenzyme active sites, developing artificial nucleases for gene editing or therapeutic purposes, and designing metal-based drugs with improved bioavailability and targeting capabilities. [, , ]
Q11: What are some future directions in the research of Histidylglycine?
A11: Further research on His-Gly could explore the impact of different metal ions on its structure and function, investigate its interactions with other biomolecules beyond DNA, and develop novel analytical methods for its detection and quantification in complex biological samples. Additionally, exploring the use of computational chemistry and molecular modeling could provide valuable insights into the design and optimization of His-Gly-based compounds with enhanced properties for specific applications. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



